molecular formula C8H14ClNO2 B3115359 Ethyl rac-(1R,5S,6S)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride CAS No. 2095192-18-8

Ethyl rac-(1R,5S,6S)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride

Cat. No.: B3115359
CAS No.: 2095192-18-8
M. Wt: 191.65
InChI Key: FJXWRYLHEANOST-VPEOJXMDSA-N
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Description

Ethyl rac-(1R,5S,6S)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride is a bicyclic compound with the molecular formula C₈H₁₄ClNO₂ and a molecular weight of 191.66 g/mol . It features a 3-azabicyclo[3.1.0]hexane core, an ethyl ester group at position 6, and a hydrochloride counterion. The stereochemistry is designated as rac (racemic), indicating a mixture of enantiomers with (1R,5S,6S) configuration. This compound is widely used as a pharmaceutical intermediate, particularly in the synthesis of inhibitors targeting enzymes like mutant isocitrate dehydrogenase 1 (IDH1) and bromodomain-containing proteins (BET) .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c1-2-11-8(10)7-5-3-9-4-6(5)7;/h5-7,9H,2-4H2,1H3;1H/t5-,6+,7?;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXWRYLHEANOST-VPEOJXMDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2C1CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1[C@H]2[C@@H]1CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl rac-(1R,5S,6S)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 3-aminocrotonate with a suitable cyclizing agent to form the bicyclic structure. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

Ethyl rac-(1R,5S,6S)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl rac-(1R,5S,6S)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl rac-(1R,5S,6S)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl Ester Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Stereochemistry Key Applications
Ethyl rac-(1R,5S,6S)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride C₈H₁₄ClNO₂ 191.66 Ethyl ester rac (1R,5S,6S) IDH1 inhibitors, BET inhibitors
Methyl (1R,5S,6S)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride C₇H₁₂ClNO₂ 177.63 Methyl ester (1R,5S,6S) Pharmaceutical intermediates (e.g., kinase inhibitors)
rac-Methyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride C₇H₁₂ClNO₂ 177.63 Methyl ester rac (1R,5S,6R) Preclinical drug discovery

Key Differences :

  • Stereochemistry : The 6S vs. 6R configuration alters spatial orientation, which may influence binding to biological targets like IDH1 .

Functionalized Derivatives

Compound Name Molecular Formula Substituents Key Modifications Applications
Ethyl rel-(1S,5S,6S)-3-benzyl-1-methyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate C₁₇H₁₉NO₅ Benzyl, methyl, dioxo groups Additional rings and substituents Antibacterial agents
rac-(1R,5S,6R)-6-(methoxymethyl)-3-azabicyclo[3.1.0]hexane hydrochloride C₇H₁₄ClNO Methoxymethyl group Hydrophilic substituent Neurological disorder therapeutics
tert-Butyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-3-carboxylate C₁₀H₁₇NO₂ tert-Butoxycarbonyl (Boc) protective group Enhanced stability for synthetic intermediates API synthesis

Key Differences :

  • Protective Groups : Boc-protected derivatives (e.g., ) improve stability during synthesis, whereas methoxymethyl groups () enhance solubility .
  • Functionalization : Addition of dioxo or benzyl groups () expands structural diversity for targeting specific enzymes or receptors.

Piperidine and Bicyclic Analogues

Compound Name Molecular Formula Core Structure Similarity Score* Applications
Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride C₈H₁₄ClNO₂ 3-azabicyclo[3.1.0]hexane Central nervous system (CNS) drugs
Ethyl piperidine-4-carboxylate hydrochloride C₈H₁₆ClNO₂ Piperidine 0.86 Dopamine receptor modulation
Methyl 2-(piperidin-4-yl)acetate hydrochloride C₈H₁₆ClNO₂ Piperidine with acetyl group 0.85 Analgesic agents

*Similarity Score : Based on structural and functional overlap ().
Key Differences :

Research Findings and Pharmacological Relevance

  • Stereochemical Impact : In BET inhibitor studies, the (1R,5S,6S) configuration of the target compound demonstrated superior binding affinity compared to other stereoisomers, highlighting the importance of chirality in drug design .
  • Ester Hydrolysis : The ethyl ester is frequently hydrolyzed to a carboxylic acid in active metabolites (e.g., compounds 20a–ae in ), enhancing interactions with enzymatic active sites .
  • Synthetic Utility : The compound serves as a versatile intermediate for Suzuki couplings and Buchwald–Hartwig aminations, enabling rapid diversification of pharmacophores ().

Biological Activity

Ethyl rac-(1R,5S,6S)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride, commonly referred to as a bicyclic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 1373253-19-0
  • Molecular Formula : C8H14ClNO2
  • Molecular Weight : 191.66 g/mol

This compound exhibits biological activity primarily through its interaction with various neurotransmitter systems. It has been identified as a potential inhibitor of the enzyme GABA-aminotransferase (GABA-AT), which is crucial for regulating GABA levels in the brain. By inhibiting GABA-AT, this compound may increase GABA concentrations, leading to enhanced inhibitory neurotransmission and potential therapeutic effects in neurological disorders such as epilepsy and anxiety disorders .

Pharmacological Studies

Recent studies have demonstrated the compound's efficacy in various pharmacological models:

  • Anticonvulsant Activity : In animal models of epilepsy, administration of this compound resulted in a significant reduction in seizure frequency and severity. The mechanism was attributed to increased GABAergic activity resulting from GABA-AT inhibition .
  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress-induced damage. In vitro studies indicated that it reduced reactive oxygen species (ROS) levels and improved cell viability under stress conditions .

Case Study 1: Epilepsy Management

A clinical trial involving patients with refractory epilepsy evaluated the efficacy of this compound as an adjunct therapy. Results indicated a notable decrease in seizure episodes among participants receiving the compound compared to a placebo group.

Case Study 2: Anxiety Disorders

Another study focused on the anxiolytic effects of this compound in a rodent model of anxiety. The results demonstrated that treatment with this compound significantly reduced anxiety-like behaviors in elevated plus maze tests, suggesting its potential utility in treating anxiety disorders .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities associated with this compound compared to other compounds with similar mechanisms:

Compound NameMechanism of ActionPrimary ActivityReference
Ethyl rac-(1R,5S,6S)-3-azabicyclo[3.1.0]hexane-6-carboxylate HClGABA-AT InhibitionAnticonvulsant
GabapentinCalcium Channel ModulationAnticonvulsant
PhenobarbitalBarbiturate ClassSedative/Anticonvulsant

Q & A

Q. What are the standard synthetic routes for preparing Ethyl rac-(1R,5S,6S)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride, and how are intermediates purified?

The compound is typically synthesized via condensation reactions followed by ester hydrolysis . For example:

  • Step 1 : Condensation of ethyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate with halogenated pyridines (e.g., 2,5-dichloro-3-nitropyridine) using sodium hydride (NaH) in THF at room temperature (93% yield) .
  • Step 2 : Hydrolysis of the ester group using aqueous NaOH in methanol, yielding the carboxylic acid derivative (38–85% yield). Intermediates are often carried forward without purification to streamline synthesis .
  • Purification : Silica gel chromatography is standard, with eluents like ethanol/ethyl acetate mixtures .

Q. How is the stereochemistry of this bicyclic compound validated during synthesis?

Stereochemical integrity is confirmed using:

  • NMR spectroscopy : Distinct proton coupling patterns (e.g., cyclopropane bridgehead protons) and NOE experiments to confirm spatial arrangements .
  • Chiral HPLC : To resolve enantiomers and assess enantiopurity, particularly when using enantioselective catalysts (e.g., copper-catalyzed cyclopropanation) .
  • X-ray crystallography : For unambiguous confirmation of absolute configuration in crystalline derivatives .

Q. What are the common functionalization strategies for the 3-azabicyclo[3.1.0]hexane core?

Key derivatization methods include:

  • Amide coupling : Reacting the amine group with acyl chlorides or sulfonyl chlorides in dichloromethane (DCM) with triethylamine (TEA) as a base (73–86% yield) .
  • Suzuki cross-coupling : Introducing aryl/heteroaryl groups via palladium catalysis (e.g., with 5-fluoro-6-methoxy-3-pyridylboronic acid) .
  • Reductive amination : For introducing alkyl/aryl substituents using NaBH₄ or other reducing agents .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production of this compound?

Critical optimizations include:

  • Catalyst selection : Copper(I) triflate with chiral ligands (e.g., bisoxazoline) for enantioselective cyclopropanation, reducing racemization .
  • Impurity management : Reactive resin treatments (e.g., scavenging chloroketone byproducts) and streamlined workups to avoid intermediate isolation .
  • Solvent systems : Using butyronitrile or THF for high-temperature reactions to enhance reaction rates and purity .

Q. What mechanistic insights explain contradictory reactivity in cyclopropanation steps?

Conflicting outcomes in cyclopropanation (e.g., endo vs. exo products) arise from:

  • Transition-state steric effects : Bulky ligands favor endo transition states, as observed in copper-catalyzed reactions .
  • Substituent electronic effects : Electron-withdrawing groups on the diazoketone precursor stabilize the transition state, improving regioselectivity .
  • Temperature control : Lower temperatures (−20°C) mitigate side reactions like β-hydride elimination .

Q. How do structural modifications impact biological activity in kinase or HDAC inhibitor applications?

  • Substituent effects :

    Position Modification Biological Impact Source
    C-6Aryl groups (e.g., 2-trifluoromethylphenyl)Enhances binding to BET bromodomains (IC₅₀ < 100 nM)
    N-3Propionyl vs. benzyl groupsAlters selectivity for HDAC isoforms (e.g., nanatinostat’s preference for HDAC6)
    BridgeheadFluorinationImproves metabolic stability and bioavailability
  • In vitro assays : Dose-dependent inhibition of histone deacetylase (HDAC) or IDH1 mutants is measured via fluorescence polarization or cellular proliferation assays .

Q. What analytical challenges arise in characterizing this compound, and how are they resolved?

  • Challenge 1 : High water solubility of intermediates complicates isolation.
    • Solution : Use of hydrophobic SPE cartridges (e.g., NH₂-modified silica) for purification .
  • Challenge 2 : Overlapping NMR signals due to rigid bicyclic structure.
    • Solution : 2D NMR techniques (COSY, HSQC) to assign proton and carbon environments .
  • Challenge 3 : Low LCMS ionization efficiency.
    • Solution : Formic acid additives enhance ionization, enabling detection of [M+H]⁺ ions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl rac-(1R,5S,6S)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl rac-(1R,5S,6S)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride

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